molecular formula C19H21ClN2O2 B5081440 2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Cat. No.: B5081440
M. Wt: 344.8 g/mol
InChI Key: QGJNJSQPSZIQDF-UHFFFAOYSA-N
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Description

2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated ethanone derivative to form the phenoxy intermediate.

    Piperazine Coupling: The phenoxy intermediate is then reacted with 4-phenylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target protein and eliciting a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(4-phenylpiperazino)-1-ethanone
  • 2-(2-Methylphenoxy)-1-(4-phenylpiperazino)-1-ethanone
  • 2-(2-Bromophenoxy)-1-(4-phenylpiperazino)-1-ethanone

Uniqueness

2-(2-CHLORO-5-METHYLPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-7-8-17(20)18(13-15)24-14-19(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNJSQPSZIQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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